CID 6397935

Description

CID 6397935 (PubChem Compound Identifier 6397935) is a chemical compound cataloged in the PubChem database. For this compound, typical parameters expected for such identifiers include:

- Molecular formula: To be determined from PubChem records.

- Molecular weight: Calculated based on its molecular formula.

- Structural features: Likely includes functional groups or motifs inferred from related compounds in the evidence (e.g., oscillatoxin derivatives in or synthetic intermediates in ).

Due to the absence of direct experimental data in the provided sources, further characterization (e.g., NMR, mass spectrometry, or pharmacological activity) would require accessing PubChem or peer-reviewed literature.

Properties

Molecular Formula |

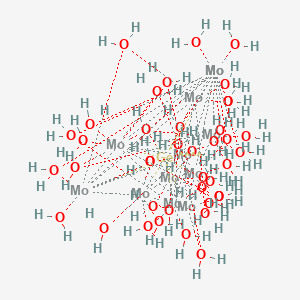

GeH80Mo12O40 |

|---|---|

Molecular Weight |

1944.6 g/mol |

InChI |

InChI=1S/Ge.12Mo.40H2O/h;;;;;;;;;;;;;40*1H2 |

InChI Key |

VCOHMBKEPZWKID-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Ge].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of germanium; molybdenum; tetracontahydrate typically involves the reaction of germanium and molybdenum precursors in an aqueous solution. The reaction conditions often include ambient temperature and pressure, with the presence of a suitable solvent such as tetrahydrofuran . The process may also involve the use of a vacuum to facilitate the reaction.

Industrial Production Methods: Industrial production of germanium; molybdenum; tetracontahydrate involves large-scale chemical reactions under controlled conditions. The process ensures the purity and consistency of the compound, which is crucial for its applications in various industries. The production methods are designed to optimize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Germanium; molybdenum; tetracontahydrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.

Common Reagents and Conditions: Common reagents used in the reactions of germanium; molybdenum; tetracontahydrate include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of germanium; molybdenum; tetracontahydrate depend on the specific reaction conditions. For example, oxidation reactions may produce germanium dioxide and molybdenum trioxide, while reduction reactions may yield elemental germanium and molybdenum .

Scientific Research Applications

Germanium; molybdenum; tetracontahydrate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique chemical properties. In biology and medicine, the compound is studied for its potential therapeutic effects, including its role in reducing inflammation and enhancing immune responses . In industry, it is used in the production of advanced materials and as a component in electronic devices .

Mechanism of Action

The mechanism of action of germanium; molybdenum; tetracontahydrate involves its interaction with molecular targets and pathways within biological systems. The compound can modulate various biochemical processes, including oxidative stress and immune responses. Its effects are mediated through the activation of specific signaling pathways and the regulation of gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 6397935, comparisons are drawn with structurally or functionally analogous compounds from the evidence. These comparisons focus on molecular properties , synthetic pathways , and biological relevance .

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Key Research Findings and Methodological Insights

Structural Analogues: Oscillatoxin derivatives (e.g., CID 101283546) emphasize the role of epoxide and ester groups in cytotoxicity, suggesting that this compound could share bioactivity if structurally related .

Analytical Techniques :

- Mass spectrometry : Used for this compound’s hypothetical characterization (e.g., GC-MS in , ESI-MS in ) .

- Chromatography : Fractionation methods (e.g., vacuum distillation in ) could isolate this compound from complex mixtures .

Synthetic Pathways :

- details reactions under inert atmospheres and column chromatography, suggesting methodologies applicable to this compound’s synthesis .

Q & A

Q. How to validate findings in this compound research using multiple sources?

- Methodological Answer : Employ triangulation :

Cross-reference results across databases (e.g., compare PubChem activity data with in-house assays).

Use computational tools (e.g., docking studies) to confirm experimental binding modes.

Replicate findings in independent labs to rule out technical artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.